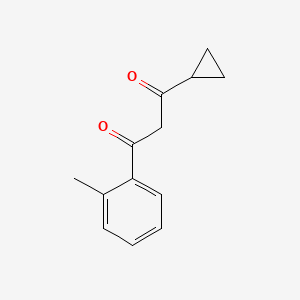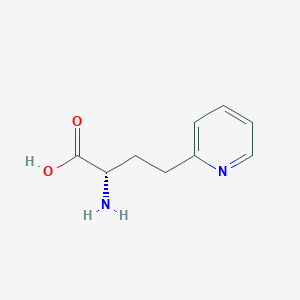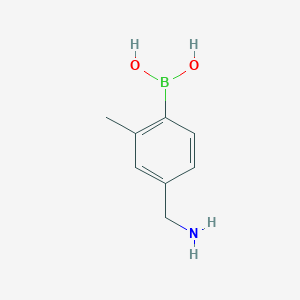
(4-(Aminomethyl)-2-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Aminomethyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)-2-methylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydrogenation reduction of 4-nitrobenzene boronic acid under an atmosphere of hydrogen and a palladium-carbon catalyst . This process yields 4-aminophenylboronic acid, which can then undergo further reactions to introduce the aminomethyl and methyl groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Aminomethyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Hydrogen gas and palladium-carbon catalyst are typically used for reduction reactions.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-(Aminomethyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(Aminomethyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The boron atom in the compound can interact with hydroxyl groups on target molecules, forming stable complexes that can modulate the activity of enzymes and other biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenylboronic acid: Similar in structure but lacks the aminomethyl and methyl groups.
Phenylboronic acid: A simpler boronic acid without the amino and methyl substitutions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of an aminomethyl group, resulting in different reactivity and applications.
Uniqueness
(4-(Aminomethyl)-2-methylphenyl)boronic acid is unique due to its specific functional groups that allow for versatile reactivity and applications. The presence of the aminomethyl group enhances its ability to form stable complexes with biological molecules, making it particularly useful in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C8H12BNO2 |
|---|---|
Peso molecular |
165.00 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,5,10H2,1H3 |
Clave InChI |
HSGCBEVIVPJCDJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)CN)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



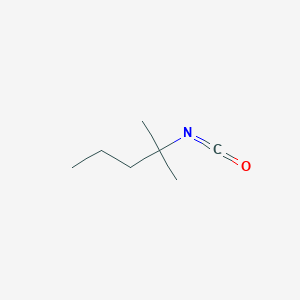
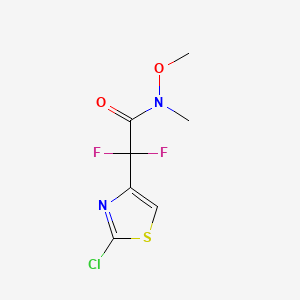
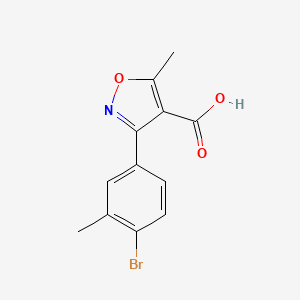
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
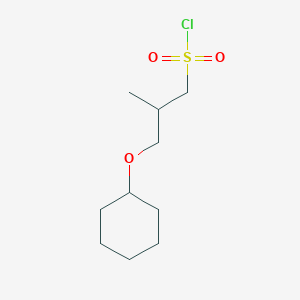
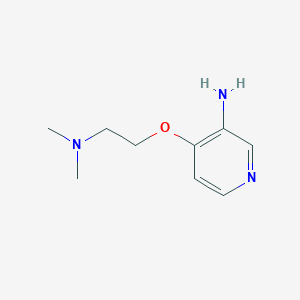
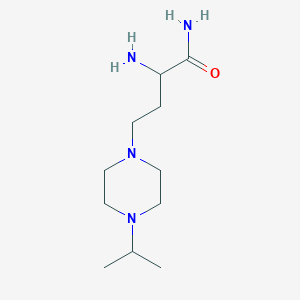

![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)

